Methyl nonanoate

Description

This compound has been reported in Daphne odora, Astragalus mongholicus, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

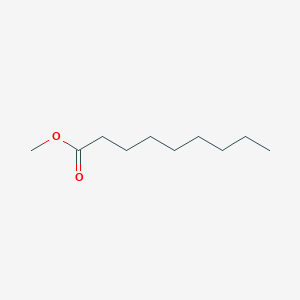

Structure

3D Structure

Properties

IUPAC Name |

methyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXHLVMUNBOGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061921 | |

| Record name | Methyl n-nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with an ester-like odor; [Acros Organics MSDS], Liquid, colourless to pale yellow oily liquid with a wine, coconut odour | |

| Record name | Methyl nonanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

213.00 to 214.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0229 mg/mL at 25 °C, soluble in alcohol, ether; insoluble in water | |

| Record name | Methyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.870-0.879 | |

| Record name | Methyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.21 [mmHg] | |

| Record name | Methyl nonanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1731-84-6 | |

| Record name | Methyl nonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pelargonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl nonanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nonanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl n-nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl nonanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL NONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XKD6QOH68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-35 °C | |

| Record name | Methyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is the chemical structure of methyl nonanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties and structure of methyl nonanoate, a fatty acid methyl ester of significant interest in the flavor, fragrance, and biomedical research sectors.

Chemical Structure and Identification

This compound is the methyl ester of nonanoic acid (also known as pelargonic acid).[1] Its structure consists of a nine-carbon aliphatic chain (the nonanoyl group) attached to a methyl group via an ester linkage.[2] This compound belongs to the class of organic compounds known as fatty acid methyl esters.[3] It is formed through the formal condensation of nonanoic acid and methanol.[4]

Key identifiers for this compound include:

-

IUPAC Name : this compound[2]

-

Synonyms : Methyl pelargonate, Nonanoic acid methyl ester, Methyl nonylate[1]

-

CAS Number : 1731-84-6[5]

-

Molecular Formula : C10H20O2[6]

The linear formula is CH3(CH2)7COOCH3.[7] Standard representations used in chemical informatics are:

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[2] It possesses a characteristic fruity, wine-like, or coconut-like odor and is used as a flavoring and fragrance agent.[4][9]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 172.26 g/mol | [2][6][7] |

| Density | 0.875 g/mL at 25 °C | [4][7] |

| Boiling Point | 213-214 °C at 760 mmHg | [2][4][7] |

| Melting Point | -35 °C | [2] |

| Flash Point | 85.56 - 87 °C | [10][11] |

| Refractive Index | 1.421 at 20 °C | [4][7] |

| Water Solubility | 0.0229 mg/mL at 25 °C (practically insoluble) | [2] |

| LogP (Octanol-Water Partition Coefficient) | 3.96 - 4.32 | [2][3] |

Structural Relationships

The chemical structure of this compound can be deconstructed into its core functional components. The diagram below illustrates the logical connectivity of these groups, starting from the terminal methyl of the alkyl chain to the methyl group of the ester.

Methodologies for Structural Confirmation

The identity and purity of this compound are typically confirmed using standard analytical techniques in organic chemistry. A generalized protocol for such an analysis is outlined below.

Experimental Protocol: Structural Analysis by GC-MS and NMR

-

Objective : To confirm the molecular structure and assess the purity of a this compound sample.

-

Materials :

-

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow :

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane).

-

Inject a small volume (e.g., 1 µL) into the GC instrument equipped with a suitable capillary column (e.g., non-polar).

-

Run a temperature program to separate the components.

-

The eluting compounds are ionized (typically by electron ionization) and analyzed by the mass spectrometer.

-

Expected Result : A primary peak at a retention time characteristic of this compound. The corresponding mass spectrum should show a molecular ion peak (M+) and a fragmentation pattern consistent with the structure (e.g., characteristic fragments for the methoxy group and alkyl chain).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow :

-

Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., 0.5 mL CDCl3) in an NMR tube.

-

Acquire ¹H (proton) and ¹³C (carbon-13) NMR spectra.

-

Expected Result : The ¹H NMR spectrum should show distinct signals corresponding to the methyl ester protons (a singlet), the methylene protons adjacent to the carbonyl, other methylene protons in the chain, and the terminal methyl protons of the alkyl chain. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the methoxy carbon, and the carbons of the alkyl chain.[2]

-

References

- 1. Nonanoic acid, methyl ester [webbook.nist.gov]

- 2. This compound | C10H20O2 | CID 15606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | 1731-84-6 [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. scbt.com [scbt.com]

- 7. This compound 98 1731-84-6 [sigmaaldrich.com]

- 8. larodan.com [larodan.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound, 1731-84-6 [thegoodscentscompany.com]

- 11. This compound 1731-84-6 | TCI EUROPE N.V. [tcichemicals.com]

The Botanical Essence: A Technical Guide to Methyl Nonanoate in Plants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of methyl nonanoate, a fatty acid methyl ester with applications in flavor, fragrance, and as a potential bioactive compound, across various plant species. This document provides a comprehensive overview of its presence, biosynthesis, and the methodologies for its extraction and quantification, tailored for a scientific audience.

Natural Sources of this compound

This compound has been identified as a volatile or semi-volatile component in a diverse range of plants. Its presence contributes to the characteristic aroma and flavor profiles of many fruits and herbs. Quantitative data, where available, is summarized below.

Table 1: Quantitative Analysis of this compound in Various Plant Species

| Plant Species | Common Name | Plant Part | Concentration/Relative Abundance (%) | Reference |

| Humulus lupulus | Hops ('Chinook') | Cones (Essential Oil) | 0.3 | [1] |

| Humulus lupulus | Hops (Various) | Cones (Essential Oil) | Not Detected - 0.5 | [2] |

| Origanum vulgare | Oregano | Aerial Parts (Essential Oil) | Not explicitly quantified in reviewed literature; likely a minor component. | [3][4][5][6] |

| Pelargonium graveolens | Rose Geranium | Aerial Parts (Essential Oil) | Not explicitly quantified in reviewed literature; likely a minor component. | [2][7][8] |

| Malus domestica | Apple | Fruit | Present, but not individually quantified in reviewed broad volatile analyses. | |

| Daphne odora | Winter Daphne | Not specified | Reported as a constituent. | |

| Astragalus mongholicus | Mongolian Milkvetch | Not specified | Reported as a constituent. |

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is intrinsically linked to fatty acid metabolism. It is a two-stage process involving the synthesis of the fatty acid precursor, nonanoic acid, followed by its esterification.

Fatty Acid Synthesis (FAS) Pathway

The synthesis of nonanoic acid, a nine-carbon saturated fatty acid, occurs in the plastids via the fatty acid synthase (FAS) complex. This pathway commences with acetyl-CoA and involves a series of condensation, reduction, and dehydration reactions.

Esterification of Nonanoic Acid

The final step in the formation of this compound is the methylation of the carboxyl group of nonanoic acid. This reaction is catalyzed by a class of enzymes known as carboxyl methyltransferases, which belong to the SABATH family of methyltransferases. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. While a specific "nonanoic acid methyltransferase" has not been definitively isolated and characterized in all this compound-producing plants, the existence of this enzyme activity is strongly inferred from the presence of the final product and the well-established role of SABATH methyltransferases in the formation of other volatile methyl esters.[1][9][10][11][12][13]

References

- 1. Floral benzenoid carboxyl methyltransferases: From in vitro to in planta function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. eprints.tiu.edu.iq [eprints.tiu.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Antibacterial Capacities of Origanum vulgare L. Essential Oil from the Arid Andean Region of Chile and its Chemical Characterization by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. japsonline.com [japsonline.com]

- 9. Floral benzenoid carboxyl methyltransferases: from in vitro to in planta function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tierphysiologie.uni-rostock.de [tierphysiologie.uni-rostock.de]

- 11. pnas.org [pnas.org]

- 12. Function and Evolution of the Plant MES Family of Methylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Methyl Nonanoate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl nonanoate, a fatty acid methyl ester, is a valuable compound with applications in flavors, fragrances, and as a biochemical research tool. While primarily produced through chemical synthesis, understanding its potential biological synthesis routes is crucial for developing sustainable, bio-based production platforms. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound. As a dedicated, multi-step pathway for this specific molecule is not extensively documented, this guide focuses on the biosynthesis of its core precursors—nonanoic acid and a methyl donor—and the subsequent enzymatic esterification. Detailed experimental protocols for enzymatic synthesis and quantitative data from related reactions are provided to support research and development efforts.

Introduction: The Nature of this compound Biosynthesis

This compound (also known as methyl pelargonate) is the methyl ester of nonanoic acid, a nine-carbon saturated fatty acid. In biological systems, its formation is not typically governed by a single, dedicated metabolic pathway. Instead, its biosynthesis is understood as a modular process involving two principal stages:

-

The Biosynthesis of the C9 Acyl Chain: The formation of nonanoic acid, an odd-chain fatty acid, through a modified fatty acid synthesis (FAS) pathway.

-

Enzymatic Methylation/Esterification: The attachment of a methyl group to the nonanoic acid backbone, a reaction that can be catalyzed by several classes of enzymes.

This guide will dissect each of these stages, providing a theoretical framework and practical methodologies for its biocatalytic production.

Part I: Biosynthesis of the Nonanoate Backbone

The synthesis of odd-chain fatty acids like nonanoic acid diverges from the more common even-chain fatty acid synthesis at the priming step. Instead of using acetyl-CoA (C2) as the starter unit, the process is initiated with propionyl-CoA (C3).

Generation of the Propionyl-CoA Primer

Propionyl-CoA is a key metabolic intermediate that can be generated through several pathways, making it accessible from various cellular carbon sources.[1] Key routes include:

-

Catabolism of Amino Acids: The breakdown of certain amino acids, such as threonine, valine, isoleucine, and methionine, is a primary source of propionyl-CoA in many organisms.[2][3]

-

β-oxidation of Odd-Chain Fatty Acids: The degradation of longer odd-chain fatty acids yields acetyl-CoA units until the final three-carbon propionyl-CoA moiety remains.[1]

-

De Novo Synthesis from Central Metabolites: Engineered pathways can produce propionyl-CoA directly from central metabolites like glucose. A common strategy involves converting pyruvate to oxaloacetate, which then enters the aspartate biosynthesis pathway to produce threonine. Threonine deaminase can then generate α-ketobutyrate, which is subsequently converted to propionyl-CoA by the pyruvate dehydrogenase (PDH) complex.[4]

Chain Elongation via Fatty Acid Synthase (FAS)

Once formed, propionyl-CoA serves as the primer for the Type II Fatty Acid Synthase (FAS) machinery. The process proceeds as follows:

-

Priming: The β-Ketoacyl-ACP Synthase III (FabH) catalyzes the initial condensation reaction between propionyl-CoA and malonyl-ACP (the two-carbon donor).[5]

-

Elongation Cycles: The resulting five-carbon chain undergoes three successive cycles of elongation. In each cycle, two carbons are added from malonyl-CoA, followed by a series of reduction, dehydration, and second reduction steps, analogous to even-chain fatty acid synthesis.

-

Termination: After three elongation cycles, a nine-carbon acyl chain (nonanoyl) is attached to the Acyl Carrier Protein (ACP). A specialized thioesterase (TE) is required to hydrolyze the thioester bond, releasing free nonanoic acid and regenerating the ACP.[6][7] The chain-length specificity of the thioesterase is a critical determinant of the final product.[8]

The overall pathway from a precursor like threonine to nonanoyl-CoA is visualized in the diagram below.

Part II: Enzymatic Formation of this compound

Once nonanoic acid or its activated form (nonanoyl-CoA) is synthesized, the final esterification step can occur. There are three plausible enzymatic routes for this conversion.

Route 1: Lipase-Catalyzed Esterification

Lipases (EC 3.1.1.3) are highly versatile enzymes that can catalyze esterification reactions in non-aqueous or micro-aqueous environments.[9] This route involves the direct condensation of free nonanoic acid and methanol.

Nonanoic Acid + Methanol ⇌ this compound + H₂O

This reaction is reversible, and high yields often require the removal of the water byproduct. Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) or Rhizomucor miehei, are commonly used due to their stability and ease of reuse.[10][11]

Route 2: Alcohol Acyltransferase (AAT) Catalysis

Alcohol acyltransferases (AATs, EC 2.3.1.84) catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor.[12] This pathway requires the activation of nonanoic acid to nonanoyl-CoA.

Nonanoyl-CoA + Methanol → this compound + Coenzyme A

AATs are responsible for the synthesis of a wide variety of volatile esters in fruits and flowers.[13] These enzymes often exhibit broad substrate specificity, accepting a range of acyl-CoAs and alcohols, suggesting that an appropriate AAT could effectively synthesize this compound if provided with the necessary precursors.[12][14]

Route 3: Fatty Acid O-Methyltransferase Catalysis

A third potential pathway involves a fatty acid O-methyltransferase (EC 2.1.1.-), which uses S-adenosyl-L-methionine (SAM) as the methyl donor.[15] SAM is a universal methyl group donor in numerous biological reactions.[16]

Nonanoic Acid + S-Adenosyl-L-methionine → this compound + S-Adenosyl-L-homocysteine

This route directly methylates the carboxylic acid group and is catalyzed by a specific class of methyltransferases.

Quantitative Data

While kinetic data for the specific synthesis of this compound is limited in the literature, data from lipase-catalyzed reactions with nonanoic acid and other similar substrates provide a valuable reference for experimental design.

| Parameter | Pentyl Nonanoate Synthesis[17] | 8-Methylnonyl Nonanoate Synthesis[18] | General FAME Synthesis[19] |

| Enzyme | Immobilized Rhizomucor miehei lipase (RMIM) | Immobilized Candida antarctica lipase B (Novozym 435) | Mixed Novozym 435 & Lipozyme TL IM |

| Acyl Donor | Nonanoic Acid | This compound (Transesterification) | Palm Fatty Acid Distillate |

| Acyl Acceptor | Pentanol | 8-methylnonan-1-ol | Methanol |

| Solvent | Solvent-Free | Solvent-Free or Hexane | t-Butanol |

| Temperature | 45°C | 40-50°C | 30°C |

| Substrate Ratio | 1:9 (Acid:Alcohol) | 1:1.2 (Ester:Alcohol) | 1:6 (PFAD:Methanol) |

| Enzyme Loading | 0.2 g (for specified reaction volume) | 5-7% (w/w) | 5:95 (Novozym:Lipozyme) |

| Reaction Time | 150 min | ~24 h | Not Specified |

| Yield / Conversion | 86.08% | 82-85% | ~96% |

Experimental Protocols

Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol describes a representative solvent-free enzymatic esterification of nonanoic acid and methanol using an immobilized lipase.

Materials:

-

Nonanoic acid (≥98% purity)

-

Methanol (anhydrous)

-

Immobilized Candida antarctica lipase B (Novozym® 435)

-

Molecular sieves (3Å, activated)

-

Hexane (for extraction and analysis)

-

Ethyl acetate (for extraction and analysis)

-

Anhydrous sodium sulfate

-

Screw-cap reaction vials (e.g., 20 mL)

-

Heating orbital shaker

-

Gas chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

-

Reactant Preparation: In a 20 mL screw-cap vial, add 1.58 g of nonanoic acid (10 mmol).

-

Methanol Addition: Add 0.48 g of anhydrous methanol (15 mmol, 1.5 equivalents). A molar excess of methanol can help drive the reaction equilibrium.

-

Catalyst and Desiccant: Add 100 mg of immobilized lipase (Novozym® 435) and 0.5 g of activated 3Å molecular sieves to the vial. The sieves will sequester the water produced, shifting the equilibrium towards the ester product.

-

Reaction Incubation: Seal the vial tightly and place it in a heating orbital shaker set to 50°C and 200 rpm.

-

Monitoring the Reaction: Periodically (e.g., at 2, 4, 8, and 24 hours), pause the shaker and carefully take a small aliquot (approx. 10 µL) of the reaction mixture.

-

Sample Preparation for GC: Dilute the aliquot in 1 mL of a hexane/ethyl acetate mixture (1:1 v/v). Vortex thoroughly.

-

GC Analysis: Analyze the diluted sample by GC-FID to determine the conversion of nonanoic acid to this compound. An appropriate temperature program should be used to separate the acid, alcohol, and ester peaks.

-

Reaction Termination and Workup: Once the reaction has reached the desired conversion (or equilibrium), cool the vial to room temperature.

-

Catalyst Removal: Add 5 mL of hexane to the vial and vortex. Filter the mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh hexane, dried, and stored for potential reuse.

-

Purification (Optional): The filtered solution contains the product, unreacted starting materials, and solvent. For high purity, the hexane can be removed under reduced pressure, and the resulting oil can be purified by vacuum distillation.

Experimental Workflow Diagram

Conclusion

The biosynthesis of this compound is best understood as a two-stage process involving the formation of a C9 fatty acid precursor followed by an enzymatic esterification event. The synthesis of the nonanoic acid backbone relies on the availability of propionyl-CoA to prime the fatty acid synthase complex. The final esterification can be achieved through multiple enzymatic strategies, with lipase-catalyzed esterification being a well-established and robust method for in vitro synthesis. For in vivo production, engineering a host organism to provide both nonanoyl-CoA and an alcohol, coupled with the expression of a suitable alcohol acyltransferase, presents a promising metabolic engineering strategy. The data and protocols provided in this guide offer a solid foundation for researchers aiming to explore and optimize the biocatalytic production of this valuable ester.

References

- 1. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]

- 2. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 3. Connection of Propionyl-CoA Metabolism to Polyketide Biosynthesis in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific release of the thioesterase component of the fatty acid synthetase multienzyme complex by limited trypsinization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repositorio.ucp.pt [repositorio.ucp.pt]

- 10. benchchem.com [benchchem.com]

- 11. scielo.br [scielo.br]

- 12. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fatty-acid O-methyltransferase - Wikipedia [en.wikipedia.org]

- 16. S-adenosylmethionine metabolism and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

physical and chemical properties of methyl nonanoate

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Nonanoate

Introduction

This compound, also known as methyl pelargonate, is a fatty acid methyl ester (FAME) with the chemical formula C10H20O2.[1][2] It is formed from the formal condensation of nonanoic acid and methanol.[1][3] This colorless liquid is characterized by a fruity, wine-like, or coconut-like odor and is found naturally in various fruits and foods such as apples, bananas, grapes, and baked potatoes.[3][4] Due to its pleasant aroma, it is frequently used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.[5][6] Beyond its applications in the flavor and fragrance industries, this compound serves as a valuable chemical intermediate in organic synthesis, a solvent in various formulations, and has applications in biochemical research, particularly in studies related to lipid metabolism.[2][5][7]

Physical and Chemical Properties

This compound is a very hydrophobic molecule that is practically insoluble in water but soluble in organic solvents like ethanol and ether.[2][3]

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C10H20O2 | [1][2][5][8][9][10] |

| Molecular Weight | 172.26 g/mol | [1][10][11] |

| Appearance | Clear, colorless liquid | [1][5] |

| Odor | Fruity, wine-like, coconut-like | [1][4] |

| Density | 0.870 - 0.879 g/mL at 20-25 °C | [1][5][8][11][12] |

| Boiling Point | 213 - 215 °C at 760 mmHg | [1][3][5][8][11] |

| Melting Point | -35 °C | [1][3] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [11][12] |

| Water Solubility | 0.0229 mg/mL at 25 °C | [1][13] |

| logP (Octanol/Water Partition Coefficient) | 4.32 | [1][13] |

| Refractive Index | 1.419 - 1.428 at 20°C | [1][5][8][11] |

| Vapor Pressure | 0.21 mmHg | [1] |

Chemical Properties

This compound is a stable compound under normal conditions.[14] It is a combustible liquid and should be kept away from flames and hot surfaces.[12][14] Incompatible materials include strong oxidizing agents.[14] Like other esters, it can undergo hydrolysis in the presence of acids or bases to yield nonanoic acid and methanol.[2][15]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Source(s) |

| ¹H NMR | Spectra available, acquired on a Varian A-60 instrument. | [1] |

| ¹³C NMR | In CDCl3, characteristic shifts are observed at (ppm): 174.21 (C=O), 51.35 (-OCH3), and a series of peaks for the alkyl chain including 34.19, 31.95, 29.35, 29.30, 29.25, 25.10, 22.75, and 14.10 (-CH3). | [1][16] |

| Mass Spectrometry (GC-MS) | Electron Ionization (EI) mass spectra show major fragments (m/z) at 74.0 and 87.0. | [1] |

| Infrared (IR) | IR spectra are available from the Coblentz Society's collection. | [9] |

| Near Infrared (NIR) | NIR spectra are also available for this compound. | [17] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several methods, most notably through Fischer-Speier esterification or enzymatic synthesis.

This classic method involves the acid-catalyzed reaction between nonanoic acid (also known as pelargonic acid) and methanol.[18][19]

Materials:

-

Nonanoic acid

-

Methanol (excess)

-

Concentrated sulfuric acid (H₂SO₄) or other strong acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine nonanoic acid and an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the acid weight).[20]

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[20]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by distillation to yield the final product.[20]

References

- 1. This compound | C10H20O2 | CID 15606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1731-84-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031264) [hmdb.ca]

- 4. This compound | 1731-84-6 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Nonanoic acid, methyl ester [webbook.nist.gov]

- 10. scbt.com [scbt.com]

- 11. This compound 98 1731-84-6 [sigmaaldrich.com]

- 12. agilent.com [agilent.com]

- 13. Showing Compound this compound (FDB003305) - FooDB [foodb.ca]

- 14. fishersci.com [fishersci.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. This compound(1731-84-6) 13C NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. benchchem.com [benchchem.com]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

- 20. benchchem.com [benchchem.com]

A Technical Guide to Methyl Nonanoate as a Volatile Organic Compound

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of methyl nonanoate, a volatile organic compound (VOC) with significant roles in various scientific and industrial fields. It covers its physicochemical properties, natural occurrence, biological significance, and detailed analytical protocols.

Introduction

This compound (also known as methyl pelargonate) is the fatty acid methyl ester that results from the formal condensation of nonanoic acid and methanol.[1] It is a colorless liquid characterized by a fruity, wine-like, or coconut-like odor.[1][2] As a VOC, it contributes to the aroma profile of numerous fruits, beverages, and other natural products.[2][3] Its applications are diverse, ranging from its use as a flavoring and fragrance agent to its role as a research chemical in studies of lipid metabolism and as a potential antifungal and antinematodal agent.[1][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for understanding its volatility, solubility, and interactions in various matrices. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [1][4] |

| Molecular Weight | 172.26 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Fruity, coconut, waxy, wine-like | [2][5] |

| Boiling Point | 213-214 °C at 760 mmHg | [1][3] |

| Melting Point | -35 °C | [1][5] |

| Density | 0.870 - 0.879 g/mL at 20-25 °C | [1][2] |

| Vapor Pressure | 0.193 - 0.21 mmHg at 25 °C | [1][5] |

| Water Solubility | 22.5 - 22.9 mg/L at 25 °C (practically insoluble) | [3][5] |

| Solubility | Soluble in alcohol, ether, and other organic solvents | [1][6] |

| logP (o/w) | 3.96 - 4.32 | [1][7] |

| Refractive Index | 1.419 - 1.428 at 20 °C | [1][5] |

| Flash Point | 85.56 °C (186 °F) | [5] |

Natural Occurrence and Biological Significance

This compound is a widely distributed natural compound, identified as a volatile component in a variety of plants, fruits, and animal products.

Occurrence:

-

Fruits: It is found in apples, bananas, blackberries, grapes, starfruit, and strawberries.[2][3]

-

Beverages: It has been reported in white wine and rooibos tea.[2][3]

-

Other Foods: It is a component of blue cheeses, butter, baked potatoes, and honey.[2][3][8]

-

Plants: It has been identified in various plants, including Daphne odora and Astragalus mongholicus.[1]

Biological Roles:

-

Flavor and Aroma: Its primary role in foods and beverages is as a contributor to the overall flavor and aroma profile, often imparting sweet and fruity notes.[4][9]

-

Semiochemical: In the biological world, VOCs like this compound often act as semiochemicals, mediating interactions between organisms. While its specific role as a pheromone or kairomone is an area of ongoing research, its presence in floral scents suggests a potential role in attracting pollinators.[10][11]

-

Antimicrobial and Nematicidal Activity: Research has shown that this compound exhibits antifungal properties and is toxic to certain nematodes, such as the root-knot and soybean cyst nematodes, at low concentrations.[1][3]

Biosynthesis

This compound is a fatty acid methyl ester (FAME). The biosynthesis of FAMEs in biological systems and through chemical synthesis typically involves the esterification or transesterification of fatty acids.[12][13]

Chemical Synthesis:

-

Fischer Esterification: The most common laboratory and industrial synthesis involves heating nonanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[2][14][15]

-

Transesterification: It can also be produced via a transesterification reaction where triglycerides are reacted with methanol in the presence of an acid or base catalyst to produce a mixture of fatty acid methyl esters and glycerol.[12][13][16]

-

Biocatalysis: A greener approach involves using lipase enzymes to catalyze the esterification of nonanoic acid with methanol.[14]

The general pathway for acid-catalyzed esterification is depicted below.

Experimental Protocols

The analysis of this compound, particularly from complex biological matrices, is predominantly performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique like headspace solid-phase microextraction (HS-SPME).[17][18]

Protocol: Analysis of this compound by HS-SPME-GC-MS

This protocol provides a generalized methodology for the extraction and analysis of volatile this compound from a liquid or solid sample matrix.

1. Materials and Reagents:

-

Sample vials (e.g., 20 mL) with PTFE/silicone septa caps.

-

SPME fiber assembly. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for broad-range VOC analysis.[19][20]

-

Heating block or water bath with magnetic stirring capabilities.

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

This compound standard for identification and quantification.

-

Appropriate solvent (e.g., hexane or methanol) for creating standard solutions.[21][22]

2. Sample Preparation:

-

Accurately weigh or measure a precise amount of the sample (e.g., 1-5 g for solids, 1-5 mL for liquids) into a headspace vial.

-

For quantitative analysis, add a known amount of an appropriate internal standard if necessary.

-

Seal the vial immediately with the septum cap.

3. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sealed vial into the heating block set to a predetermined temperature (e.g., 40-70°C) to facilitate the release of volatiles into the headspace.[19][23]

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes).[20]

-

Manually or automatically insert the SPME fiber through the vial's septum, exposing the fiber to the headspace above the sample. Do not let the fiber touch the sample matrix.[23]

-

Allow the fiber to adsorb the VOCs for a fixed extraction time (e.g., 30-60 minutes). This step should be optimized for the specific matrix and analyte.[19][20]

-

After extraction, retract the fiber into its needle sheath and immediately transfer it to the GC injection port for analysis.[17]

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Insert the SPME fiber into the hot GC inlet (e.g., 240-250°C) for thermal desorption of the analytes onto the GC column.[20] Keep the fiber in the inlet for a sufficient time (e.g., 3-5 minutes) to ensure complete desorption.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

GC Column: A non-polar or semi-polar capillary column, such as a 5% diphenyl-95% dimethylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.[18][24]

-

Oven Temperature Program: An example program:

-

Initial temperature of 40°C, hold for 2 minutes.

-

Ramp at 5-10°C/min to 250°C.

-

Hold at 250°C for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

Source Temperature: ~230°C.

-

Quadrupole Temperature: ~150°C.

-

5. Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and by matching the spectrum against a reference library (e.g., NIST, Wiley).

-

The mass spectrum of this compound is characterized by key fragment ions, including a prominent peak at m/z 74 (McLafferty rearrangement) and m/z 87.[1]

-

Quantification can be performed by creating a calibration curve using standard solutions and an internal standard.

The workflow for this analytical procedure is visualized below.

References

- 1. This compound | C10H20O2 | CID 15606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1731-84-6 [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031264) [hmdb.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 1731-84-6 [thegoodscentscompany.com]

- 6. CAS 1731-84-6: this compound | CymitQuimica [cymitquimica.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Honey - Wikipedia [en.wikipedia.org]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Organic Multitasking: From Human Food Additive to Pesticide | Tellus [tellus.ars.usda.gov]

- 11. Project : USDA ARS [ars.usda.gov]

- 12. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 13. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]

- 14. This compound | 1731-84-6 | Benchchem [benchchem.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. tjs [tjs.kglmeridian.com]

- 17. Headspace SPME-GC-MS metabolomics analysis of urinary volatile organic compounds (VOCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Headspace solid-phase microextraction-gas chromatography-mass spectrometry characterization of propolis volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 20. repositorio.unesp.br [repositorio.unesp.br]

- 21. benchchem.com [benchchem.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. Headspace Sampling of VOCs with SPME [sigmaaldrich.com]

- 24. Human Metabolome Database: GC-MS Spectrum - this compound GC-MS (Non-derivatized) (HMDB0031264) [hmdb.ca]

The Role of Methyl Nonanoate in Insect Communication: A Review of Current Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Methyl nonanoate, a fatty acid methyl ester with a characteristic fruity odor, has been identified as a volatile organic compound (VOC) in various natural sources, including honey and certain floral scents.[1][2] Its presence in these biologically relevant contexts suggests a potential role in insect communication. However, a comprehensive review of the current scientific literature reveals a notable scarcity of direct research specifically elucidating the function of this compound as a primary pheromone or kairomone for any particular insect species. While related methyl esters have well-documented roles as semiochemicals, the specific involvement of this compound in mediating insect behavior remains an under-investigated area of chemical ecology. This technical guide summarizes the available, albeit limited, information on this compound in contexts relevant to insect communication and outlines the established experimental protocols that can be adapted to investigate its potential semiochemical activity.

Introduction to this compound

This compound (C10H20O2) is the methyl ester of nonanoic acid.[2] It is recognized for its pleasant fruity aroma and is utilized in the fragrance and flavor industries.[3] In the natural world, it has been identified as one of the dominant VOCs in certain types of honey, where it contributes to the overall scent profile.[1] The presence of this compound in honey suggests a potential link to the chemical ecology of honey bees (Apis mellifera) and other hive-related insects, although its specific function in bee communication has not been explicitly defined.[1]

Potential Roles in Insect Communication: An Extrapolation from Related Compounds

While direct evidence is lacking for this compound, the well-established roles of other structurally similar methyl esters in insect communication provide a framework for hypothesizing its potential functions.

-

Pheromones: Many insects utilize fatty acid esters as components of their pheromone blends. For instance, in Drosophila melanogaster, methyl laurate, methyl myristate, and methyl palmitate have been identified as pheromones that mediate mating and attraction behaviors.[4] These compounds are detected by specific olfactory sensory neurons expressing receptors like Or47b and Or88a.[4] Given this precedent, it is plausible that this compound could function as a component of a pheromone blend in some insect species, potentially involved in aggregation, sex attraction, or trail marking.

-

Kairomones: Kairomones are semiochemicals emitted by one species that benefit a receiving species. Floral scents, which often contain a complex mixture of volatile compounds including methyl esters, are a primary example of kairomones that attract pollinators.[5][6] Methyl salicylate, for instance, is a common floral volatile that attracts a variety of pollinating insects.[7][8] The identification of this compound in floral scents would suggest a role as a kairomone for pollinators of those particular plant species. Furthermore, predators and parasitoids often eavesdrop on the pheromones of their prey or hosts to locate them. If this compound were a component of an insect's pheromone, it could also function as a kairomone for its natural enemies.

Methodologies for Investigating the Semiochemical Role of this compound

To ascertain the precise role of this compound in insect communication, a series of established experimental protocols can be employed. These methodologies are designed to first determine if an insect can detect the compound and then to characterize the behavioral response it elicits.

Electroantennography is a technique used to measure the summed electrical potential from an insect's antenna in response to an olfactory stimulus. It is a powerful tool for screening potential semiochemicals.[9][10]

Experimental Protocol for Electroantennography:

-

Insect Preparation: An adult insect is immobilized, often by chilling. One antenna is carefully excised at its base.

-

Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed at the distal end of the antenna, while the reference electrode is inserted into the basal end. The electrodes are filled with a saline solution to ensure electrical conductivity.[10]

-

Stimulus Preparation: A dilution series of this compound in a suitable solvent (e.g., hexane or paraffin oil) is prepared. A small amount of each dilution is applied to a piece of filter paper, which is then placed inside a Pasteur pipette. A control pipette contains filter paper with the solvent alone.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. The tip of the stimulus pipette is inserted into a hole in the main air delivery tube. A puff of air is then passed through the pipette, delivering the odorant to the antenna.

-

Data Recording and Analysis: The electrical response of the antenna (the EAG response) is amplified and recorded. The amplitude of the response is measured in millivolts (mV). Responses to different concentrations of this compound are compared to the solvent control. A significantly larger response to this compound than to the control indicates that the insect's antenna can detect the compound.

Below is a table of hypothetical EAG response data, illustrating how such data would be presented.

Table 1: Hypothetical Electroantennographic (EAG) Responses of a Model Insect Species to this compound

| Concentration of this compound (µg/µl) | Mean EAG Response (mV) ± SE |

| 0 (Solvent Control) | 0.1 ± 0.02 |

| 0.01 | 0.3 ± 0.05 |

| 0.1 | 0.8 ± 0.10 |

| 1 | 1.5 ± 0.18 |

| 10 | 2.1 ± 0.25 |

| 100 | 2.3 ± 0.22 |

Once detection by the antenna is confirmed, behavioral bioassays are necessary to determine the function of the compound (e.g., attractant, repellent, aphrodisiac).

Experimental Protocol for a Two-Choice Olfactometer Assay:

-

Apparatus: A Y-tube or four-arm olfactometer is commonly used. The apparatus consists of a central chamber where the insect is released and two or more arms through which different odors are introduced.[11]

-

Odor Delivery: A stream of purified air is passed through each arm. This compound is introduced into the airflow of one arm (the "treatment" arm), while the solvent control is introduced into the other arm(s) (the "control" arm).

-

Insect Release: A single insect is released into the central chamber and allowed a set amount of time to choose an arm.

-

Data Collection: The first choice of the insect (which arm it enters) and/or the amount of time spent in each arm is recorded.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is compared using a chi-square test or a similar statistical analysis. A significant preference for the treatment arm indicates attraction, while a significant avoidance indicates repulsion.

Table 2: Hypothetical Behavioral Response of a Model Insect Species in a Two-Choice Olfactometer

| Treatment Arm | Control Arm | No Choice | Total Insects | % Attraction | p-value |

| This compound | Solvent | ||||

| 42 | 18 | 10 | 70 | 70% | <0.05 |

Signaling Pathways and Visualizations

The perception of an odorant like this compound begins with its interaction with olfactory receptors on the dendrites of olfactory sensory neurons (OSNs) located in the insect's antennae. This interaction initiates a signal transduction cascade that ultimately leads to a behavioral response.

The following diagram illustrates the general pathway for olfactory signal transduction in insects.

Caption: Generalized insect olfactory signaling pathway.

The process of identifying and characterizing a new semiochemical like this compound follows a logical progression of experiments.

Caption: Experimental workflow for semiochemical identification.

Conclusions and Future Directions

The role of this compound in insect communication is a promising but largely unexplored field of study. Its presence in honey and the established semiochemical functions of related methyl esters strongly suggest its potential biological activity. The lack of specific research on this compound presents a clear opportunity for novel investigations in chemical ecology.

Future research should focus on:

-

Screening: Conducting broad EAG screening of various insect species, particularly those associated with flowers and honey, to identify species that can detect this compound.

-

Behavioral Studies: For species that show a positive EAG response, conducting rigorous behavioral bioassays to characterize the role of this compound as an attractant, repellent, or other behavior-modifying chemical.

-

Identification in Natural Blends: Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) coupled with EAG (GC-EAD) to determine if this compound is a component of natural pheromone or floral scent blends that elicit a behavioral response.

-

Receptor Identification: For species that exhibit a clear behavioral response, identifying the specific olfactory receptors that bind to this compound.

By following the established methodologies outlined in this guide, researchers can systematically investigate the role of this compound and contribute valuable data to our understanding of the complex chemical language of insects. Such research could have significant implications for the development of new, targeted pest management strategies and for a deeper understanding of insect-plant and insect-insect interactions.

References

- 1. Honey - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H20O2 | CID 15606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Pollination Partners: The Chemical Attraction Between Plants and Insects - California Native Plant Society Yerba Buena Chapter [cnps-yerbabuena.org]

- 6. Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ars.usda.gov [ars.usda.gov]

- 8. botany.one [botany.one]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

Methyl Nonanoate's Undefined Role in Apis Mellifera Communication: A Technical Examination of Related Semiochemicals

Introduction

While methyl nonanoate is recognized as a volatile organic compound present in honey, likely originating from floral nectar, there is a notable absence of scientific literature and empirical data to classify it as a semiochemical in bees (Apis mellifera).[1] A thorough review of current research does not support a role for this compound in modulating bee behavior or physiology in the way that pheromones or other semiochemicals do.

This technical guide, therefore, addresses the core interest of the query—fatty acid methyl esters in bee communication—by focusing on scientifically validated methyl esters that are integral to the social fabric of the honey bee colony. For researchers, scientists, and drug development professionals, understanding the function, detection, and experimental validation of these analogous compounds provides a robust framework for the study of chemical communication in bees. This document will present quantitative data, detailed experimental protocols, and signaling pathway diagrams related to established methyl ester semiochemicals in Apis mellifera.

Data Presentation: Quantitative Effects of Methyl Ester Semiochemicals

Several methyl esters are key components of the Brood Ester Pheromone (BEP) and the Queen Retinue Pheromone (QRP), exerting significant influence on worker bee behavior and colony dynamics.[2][3] The tables below summarize the quantitative findings from various studies.

Table 1: Components and Effects of Brood Ester Pheromone (BEP)

| Methyl Ester Component | Typical Function/Effect | Quantitative Data/Observation |

| Methyl Palmitate | Component of BEP; induces capping of worker cells; stimulates brood care. | One of four fatty acid methyl esters that elicits cell capping behavior just hours before the cell is closed.[4] |

| Methyl Oleate | Component of BEP and QRP; inhibits worker ovary development; attracts queen retinue. | A key component of the ten-ester blend that comprises the Brood Pheromone.[3] |

| Methyl Stearate | Component of BEP; influences queen rearing. | Increases the acceptance of queen cups during queen rearing. |

| Methyl Linoleate | Component of BEP; influences queen rearing. | Enhances the production and administration of royal jelly to larvae. |

| Methyl Linolenate | Component of BEP; attracts parasitic mites. | Elicits a weak attractive response from the parasitic mite Varroa destructor.[5] |

Table 2: Components and Effects of Queen Retinue Pheromone (QRP)

| Methyl Ester Component | Glandular Source | Function/Effect | Quantitative Data/Observation |

| Methyl (Z)-octadec-9-enoate (Methyl Oleate) | Multiple Glandular Sources | Synergistically attracts worker bees to form a retinue around the queen. | Inactive alone, but elicits attraction in the presence of the five core Queen Mandibular Pheromone (QMP) components.[6] |

Experimental Protocols

The identification and characterization of methyl esters as semiochemicals in bees rely on a combination of analytical chemistry and behavioral bioassays.

Protocol 1: Electroantennography (EAG)

This protocol outlines the general procedure for measuring the electrical response of a bee's antenna to volatile compounds.

-

Insect Preparation: An adult worker bee is immobilized, often by chilling. One antenna is carefully excised at its base.

-

Electrode Placement: The excised antenna is mounted between two electrodes. The reference electrode is placed at the base of the antenna, and the recording electrode is placed at the tip.

-

Odorant Delivery: A test compound (e.g., a synthetic methyl ester) is dissolved in a solvent (like hexane) and applied to a piece of filter paper inside a glass pipette. A puff of purified, humidified air is passed through the pipette, delivering the odorant to the antenna. A control pipette with solvent only is used for comparison.

-

Signal Recording: The summed potential from the depolarization of olfactory receptor neurons is amplified and recorded. The amplitude of the EAG response indicates the degree of antennal stimulation by the compound.[7]

-

Data Analysis: The responses to the test compound are compared to the solvent control and often to a known positive control (a compound known to elicit a strong response).

Protocol 2: Chemical Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify and quantify the chemical components of a pheromone blend.

-

Sample Collection: Samples are collected from the source of the potential semiochemical. This could be a solvent wash of a bee's cuticle, a whole-body extract, or a headspace volatile collection from live bees.

-

Extraction: For a whole-body extract, individual bees (e.g., foragers or nurses) are placed in a vial with a solvent like hexane and agitated to extract the compounds of interest. An internal standard is often added for precise quantification.

-

GC-MS Analysis: The extract is injected into a gas chromatograph. The sample is vaporized and travels through a column that separates the compounds based on their physicochemical properties. As each compound elutes from the column, it enters a mass spectrometer, which fragments the molecules and detects the resulting ions.

-

Compound Identification: The retention time in the GC and the mass spectrum are compared to those of known standards and libraries to identify the chemical structure of each compound, such as ethyl oleate.

-

Quantification: The area of the peak for each compound is compared to the peak area of the internal standard to determine its concentration in the original sample.

Protocol 3: Behavioral Bioassay (Retinue Assay)

This assay is used to determine the behavioral effect of a compound, specifically its attractiveness to worker bees in the context of queen attendance.

-

Arena Setup: A small arena, such as a petri dish, is prepared.

-

Stimulus Preparation: A "lure" is created. This could be a small object (e.g., a glass bead) treated with the synthetic compound or blend being tested. A control lure is treated with solvent only.

-

Bee Introduction: A group of young worker bees (typically 5-10) is introduced into the arena.

-

Observation: The lure is introduced, and the number of bees touching, licking, or antennating the lure (the "retinue") is counted at regular intervals over a set period.

-

Data Analysis: The average retinue size for the test lure is compared to the control lure. A significantly larger retinue for the test lure indicates that the compound is attractive and functions as a retinue pheromone component.

Mandatory Visualization

The following diagrams illustrate the logical workflows and biological pathways central to the study of bee semiochemicals.

Caption: Workflow for the identification and validation of a bee semiochemical.

Caption: Generalized olfactory signaling pathway in a honey bee antenna.

Conclusion

While this compound is a constituent of the honey bee's chemical environment, it lacks the scientific validation necessary to be classified as a semiochemical that directly influences bee behavior or physiology. However, the study of other fatty acid methyl esters, such as methyl oleate, methyl palmitate, and methyl linoleate, provides a clear and compelling picture of how this class of molecules plays a critical role in bee communication.[3][6] These compounds are integral to the complex chemical dialogues that regulate queen care, brood rearing, and overall colony homeostasis. The experimental protocols and pathways detailed in this guide offer a foundational understanding for researchers aiming to explore the nuanced world of chemical ecology in Apis mellifera. Future research may yet uncover a subtle role for this compound, but for now, the focus remains on the well-established methyl ester pheromones that are proven to shape the lives of honey bees.

References

- 1. Honey - Wikipedia [en.wikipedia.org]

- 2. List of honey bee pheromones - Wikipedia [en.wikipedia.org]

- 3. honey bee genetics and pheromones [killowen.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. scielo.br [scielo.br]

- 7. Regulation of behavioral maturation by a primer pheromone produced by adult worker honey bees - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Odor Profile and Sensory Characteristics of Methyl Nonanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl nonanoate, a fatty acid methyl ester (FAME), is a significant contributor to the aroma profile of numerous natural products and is widely utilized as a flavoring and fragrance agent. This technical guide provides a comprehensive overview of the sensory characteristics of this compound, including its distinct odor and flavor profile. It details quantitative sensory data, outlines experimental protocols for its analysis, and describes the underlying physiological mechanisms of its perception. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of flavor chemistry, sensory science, and drug development who are investigating the properties and applications of this compound.

Introduction

This compound (C₁₀H₂₀O₂), also known as methyl pelargonate, is a colorless liquid characterized by a distinct fruity aroma.[1] It is a naturally occurring compound found in a variety of fruits, beverages, and other biological sources, including apples, bananas, blackberries, baked potatoes, blue cheeses, beef fat, hop oil, and white wine.[2] Its pleasant and multifaceted aroma has led to its extensive use in the food and fragrance industries.[3] Understanding the detailed sensory profile and the mechanisms of its perception is crucial for its effective application and for the development of novel products.

Sensory Profile of this compound

The sensory characteristics of this compound are complex, with a dominant fruity note complemented by a range of underlying nuances.

Odor Profile: The primary odor of this compound is described as fruity, with specific descriptors including:

-

Waxy: A fatty, candle-like note.

-

Wine-like: Reminiscent of the aroma of white wine.[4]

-

Pear: A sweet, juicy pear-like aroma.[4]

-

Tropical: General notes of tropical fruits.[4]

-

Green: A fresh, slightly unripe fruit character.[2]

-

Celery: A subtle vegetative note.[2]

Flavor Profile: When tasted, this compound imparts a flavor profile that mirrors its aroma, with additional characteristics. At concentrations of 1 to 10 ppm, its taste is described as:

Quantitative Sensory Data

Precise measurement of sensory thresholds is essential for understanding the potency of an aroma or flavor compound.

| Parameter | Value | Reference |

| Taste Threshold | 1 - 10 ppm | [2] |

| Odor Threshold | Not definitively determined | [6][7] |

Note: While some safety data sheets indicate the odor threshold is "not determined," the VCF Online database lists an entry for the odor threshold of this compound in air (mg/m³), but the specific value requires a login for access.[8]

Experimental Protocols for Sensory Analysis

The sensory characteristics of this compound can be systematically evaluated using established analytical techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its aroma.

Objective: To separate and identify the odor-active compounds in a sample containing this compound.

Methodology:

-

Sample Preparation:

-

For liquid samples (e.g., fruit juice, wine), a solvent extraction or solid-phase microextraction (SPME) can be used to isolate volatile compounds.

-

For solid samples (e.g., fruit), headspace analysis can be employed.

-

Fatty acid methyl esters (FAMEs), including this compound, can be prepared from lipids through transesterification. This typically involves reaction with methanolic HCl or BF3-methanol.[9]

-

-

GC-O System:

-

A gas chromatograph equipped with a capillary column (e.g., DB-5, DB-Wax) is used for separation.

-

The column effluent is split between a chemical detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) and a sniffing port.

-

-

Analysis:

-

A trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of each odor perceived.

-

The data from the chemical detector is correlated with the olfactometry data to identify the compounds responsible for the specific aromas.

-

Caption: Logical flow of a descriptive sensory panel evaluation.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the interaction with olfactory receptors (ORs) in the nasal cavity. This triggers a sophisticated signaling cascade.

The olfactory signaling pathway is a classic example of a G-protein coupled receptor (GPCR) cascade:

-

Odorant Binding: this compound, being a volatile molecule, travels to the olfactory epithelium in the nasal cavity and binds to a specific olfactory receptor (OR) on the cilia of olfactory sensory neurons. While the specific receptor for this compound is not definitively identified, it is known that ORs in the OR51 family can be activated by fatty acids and their derivatives. [9]

-

G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates a heterotrimeric G-protein, specifically Gαolf.

-

Second Messenger Production: The activated Gαolf subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP acts as a second messenger and binds to cyclic nucleotide-gated (CNG) ion channels, causing them to open.

-

Depolarization and Action Potential: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺) into the neuron, leading to depolarization of the cell membrane. If the depolarization reaches a certain threshold, an action potential is generated.

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific odor.

Diagram of the Olfactory Signaling Pathway:

Caption: The G-protein coupled olfactory signaling cascade.

Conclusion

This compound possesses a rich and complex sensory profile, dominated by fruity notes with waxy, wine-like, and coconut undertones. Its distinct aroma and flavor make it a valuable component in the food and fragrance industries. The systematic evaluation of its sensory characteristics through techniques like GC-O and trained sensory panels provides crucial data for its application in product development. Furthermore, understanding the molecular mechanisms of its perception via the olfactory signaling pathway offers insights for research in sensory science and potentially for the development of novel flavor and fragrance modulators. This guide provides a foundational understanding of the sensory and physicochemical properties of this compound for professionals engaged in related research and development.

References

- 1. pac.gr [pac.gr]

- 2. This compound | 1731-84-6 [chemicalbook.com]

- 3. gcms.cz [gcms.cz]

- 4. perlan.com.pl [perlan.com.pl]

- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 6. agilent.com [agilent.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. VCF - Odour and Flavour threshold [vcf-online.nl]

- 9. Medium-chain fatty acids modulate myocardial function via a cardiac odorant receptor - PMC [pmc.ncbi.nlm.nih.gov]